Cas no 956268-33-0 (7-Bromoquinolin-4(1H)-one)

7-Bromoquinolin-4(1H)-one structure
7-Bromoquinolin-4(1H)-one structure
Product Name:7-Bromoquinolin-4(1H)-one
CAS-Nr.:956268-33-0
MF:C9H6BrNO
MW:224.054041385651
MDL:MFCD19703293
CID:1039675
Update Time:2025-11-02

7-Bromoquinolin-4(1H)-one Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 7-Bromoquinolin-4(1H)-one
    • 7-Bromo-4(1H)-quinolinone (ACI)
    • MDL: MFCD19703293
    • Inchi: 1S/C9H6BrNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12)
    • InChI-Schlüssel: GGCBEWNXEGDQAP-UHFFFAOYSA-N
    • Lächelt: O=C1C2C(=CC(=CC=2)Br)NC=C1

7-Bromoquinolin-4(1H)-one Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM327657-1g
7-bromo-1H-quinolin-4-one
956268-33-0 95%+
1g
$66 2021-08-18
Chemenu
CM327657-5g
7-bromo-1H-quinolin-4-one
956268-33-0 95%+
5g
$198 2021-08-18
Chemenu
CM327657-10g
7-bromo-1H-quinolin-4-one
956268-33-0 95%+
10g
$297 2021-08-18
Chemenu
CM327657-25g
7-bromo-1H-quinolin-4-one
956268-33-0 95%+
25g
$580 2021-08-18
TRC
B807910-50mg
7-Bromoquinolin-4(1H)-one
956268-33-0
50mg
$ 50.00 2022-06-06
TRC
B807910-100mg
7-Bromoquinolin-4(1H)-one
956268-33-0
100mg
$ 65.00 2022-06-06
TRC
B807910-500mg
7-Bromoquinolin-4(1H)-one
956268-33-0
500mg
$ 115.00 2022-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AA840-1g
7-Bromoquinolin-4(1H)-one
956268-33-0 97%
1g
723.0CNY 2021-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AA840-50mg
7-Bromoquinolin-4(1H)-one
956268-33-0 97%
50mg
113.0CNY 2021-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AA840-250mg
7-Bromoquinolin-4(1H)-one
956268-33-0 97%
250mg
409CNY 2021-05-07

7-Bromoquinolin-4(1H)-one Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Solvents: Diphenyl ether ;  30 min, rt → reflux
Referenz
Preparation of antimicrobial chloroxoquinoline derivatives
, China, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
Referenz
Synthesis of heterocyclic immunomodulator conjugates interacting with Toll-like receptors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Solvents: Diphenyl ether ;  1 h, reflux
Referenz
Preparation of bicyclic arylamines as apoptosis signal-regulating kinase 1 (ASK1) inhibitor
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Solvents: Diphenyl ether ;  1 h, rt → reflux
Referenz
Protozoan parasite growth inhibitors discovered by cross-screening yield potent scaffolds for lead discovery
Devine, William; Woodring, Jennifer L.; Swaminathan, Uma; Amata, Emanuele; Patel, Gautam; et al, Journal of Medicinal Chemistry, 2015, 58(14), 5522-5537

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Solvents: Diphenyl ether ;  30 min, rt → reflux
Referenz
Preparation of chloroxoquinoline derivatives as antitumor agents
, China, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Methyldicyclohexylamine ,  Trimethylsilyl triflate Solvents: Dichloromethane ;  2 h, 0 °C → rt
Referenz
Co(III)-Catalyzed Enaminone-Directed C-H Amidation for Quinolone Synthesis
Shi, Pengfei; Wang, Lili; Chen, Kehao; Wang, Jie; Zhu, Jin, Organic Letters, 2017, 19(9), 2418-2421

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Solvents: Diphenyl ether ;  reflux
Referenz
Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents
Su, Tong; Zhu, Jiongchang; Sun, Rongqin; Zhang, Huihui; Huang, Qiuhua ; et al, European Journal of Medicinal Chemistry, 2019, 178, 154-167

Herstellungsverfahren 8

Reaktionsbedingungen
Referenz
Preparation of bicyclic heteroaromatic compounds as inhibitors of type 1 methionyl-tRNA synthetase and methods of using them
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Solvents: Diphenyl ether ;  1 h, reflux
Referenz
Synthesis of novel halogenated 4(1H)-quinolones by thermolysis of arylaminomethylene-1,3-dioxane-4,6-diones
Rotzoll, Sven; Reinke, Helmut; Fischer, Christine; Langer, Peter, Synthesis, 2009, (1), 69-78

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 900 s, 0.2 mm Hg, 300 °C
Referenz
Gas-phase pyrolysis in organic synthesis: rapid green synthesis of 4-quinolinones
Al-Awadi, Nouria A.; Abdelhamid, Ismail Abdelshafy; Al-Etaibi, Alya M.; Elnagdi, Mohamed Hilmy, Synlett, 2007, (14), 2205-2208

7-Bromoquinolin-4(1H)-one Raw materials

7-Bromoquinolin-4(1H)-one Preparation Products

7-Bromoquinolin-4(1H)-one Lieferanten

Amadis Chemical Company Limited
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(CAS:956268-33-0)7-Bromoquinolin-4(1H)-one
Bestellnummer:A1198454
Bestandsstatus:in Stock
Menge:5g/10g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 02:37
Preis ($):256.0/485.0
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Amadis Chemical Company Limited
(CAS:956268-33-0)7-Bromoquinolin-4(1H)-one
A1198454
Reinheit:99%/99%
Menge:5g/10g
Preis ($):256.0/485.0
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